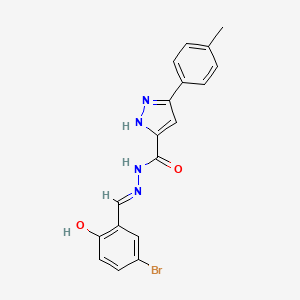
5-P-Tolyl-2H-pyrazole-3-carboxylic acid (5-BR-2-hydroxy-benzylidene)-hydrazide
説明
5-P-Tolyl-2H-pyrazole-3-carboxylic acid (5-BR-2-hydroxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
特性
分子式 |
C18H15BrN4O2 |
|---|---|
分子量 |
399.2 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2/c1-11-2-4-12(5-3-11)15-9-16(22-21-15)18(25)23-20-10-13-8-14(19)6-7-17(13)24/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+ |
InChIキー |
MRHLMDGPFMXUNA-KEBDBYFISA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
正規SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-P-Tolyl-2H-pyrazole-3-carboxylic acid (5-BR-2-hydroxy-benzylidene)-hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the P-Tolyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a p-tolyl group, often using a Friedel-Crafts alkylation reaction.
Formation of the Carboxylic Acid Group: This can be done through oxidation reactions, such as the use of potassium permanganate or other oxidizing agents.
Condensation with 5-BR-2-hydroxy-benzylidene: The final step involves the condensation of the pyrazole carboxylic acid with 5-BR-2-hydroxy-benzylidene-hydrazide under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗炎症性、抗がん性などの潜在的な生物活性を研究されています。
医学: さまざまな病気の治療における潜在的な治療的用途について調査されています。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
6. 類似の化合物との比較
類似の化合物
ピラゾール誘導体: 3,5-ジメチルピラゾールなどの類似のピラゾール環を持つ化合物。
ヒドラジド誘導体: イソニアジドなどの類似のヒドラジド基を持つ化合物。
独自性
5-P-トルイル-2H-ピラゾール-3-カルボン酸 (5-BR-2-ヒドロキシベンジリデン)ヒドラジドは、他の類似の化合物と比較して、異なる生物活性と化学的特性を与える可能性のある、特定の官能基の組み合わせがユニークです。
類似化合物との比較
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3,5-dimethylpyrazole.
Hydrazide Derivatives: Compounds with similar hydrazide groups, such as isoniazid.
Uniqueness
5-P-Tolyl-2H-pyrazole-3-carboxylic acid (5-BR-2-hydroxy-benzylidene)-hydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


